

Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)

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Compound of Interest

Compound Name: *tert-Butyl 3-aminopropanoate hydrochloride*

Cat. No.: B555159

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminopropanoate hydrochloride (CAS: 58620-93-2) is a versatile building block in organic and medicinal chemistry. As a protected form of β -alanine, it serves as a crucial precursor in the synthesis of β -peptides, peptidomimetics, and various pharmaceutical compounds. Its *tert*-butyl ester group provides stability under certain reaction conditions and allows for selective deprotection, making it a valuable tool in multistep synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications in drug discovery, particularly as a precursor to γ -aminobutyric acid (GABA) analogues.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of **tert-Butyl 3-aminopropanoate hydrochloride**. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |
|---------------------|--|---------------------|
| CAS Number | 58620-93-2 | [1] |
| Molecular Formula | C ₇ H ₁₆ ClNO ₂ | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 233.9 °C at 760 mmHg | [4] |
| Flashing Point | 95.2 °C | [4] |
| Storage Temperature | -20°C | [4] |
| SMILES | CC(C)(C)OC(=O)CCN.Cl | [2] |
| InChI | InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of **tert-Butyl 3-aminopropanoate hydrochloride**. While a comprehensive public database of its spectra is not readily available, this section provides expected spectral characteristics based on the analysis of its structural analogues and the free base.

¹H NMR Spectroscopy (Expected)

- Solvent: D₂O or DMSO-d₆
- Expected Chemical Shifts (δ, ppm):
 - 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
 - 2.60-2.70 (t, 2H): The methylene protons adjacent to the carbonyl group (C2-H) will appear as a triplet.

- 3.10-3.20 (t, 2H): The methylene protons adjacent to the amino group (C3-H) will appear as a triplet, likely shifted downfield due to the protonation of the amine.
- 8.0-9.0 (br s, 3H): The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet.

¹³C NMR Spectroscopy (Expected)

- Solvent: D₂O or DMSO-d₆
- Expected Chemical Shifts (δ , ppm):
 - 27.5-28.5: The three equivalent methyl carbons of the tert-butyl group.
 - 33.0-34.0: The methylene carbon adjacent to the carbonyl group (C2).
 - 35.0-36.0: The methylene carbon adjacent to the ammonium group (C3).
 - 81.0-82.0: The quaternary carbon of the tert-butyl group.
 - 170.0-171.0: The carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (Expected)

- Key Absorption Bands (cm⁻¹):
 - 2800-3100: N-H stretching vibrations of the ammonium group.
 - 1730-1740: C=O stretching vibration of the ester carbonyl group.
 - 1500-1600: N-H bending vibrations of the ammonium group.
 - 1150-1250: C-O stretching vibration of the ester group.

Mass Spectrometry (Expected)

- Ionization Mode: Electrospray Ionization (ESI)
- Expected m/z values:

- $[M+H]^+ = 146.12$: The molecular ion of the free base (tert-Butyl 3-aminopropanoate).
- $[M-C_4H_9]^+ = 88.04$: Loss of the tert-butyl group is a common fragmentation pathway.[\[5\]](#)
- $[M-OC(CH_3)_3]^+ = 72.08$: Loss of the tert-butoxy group.

Experimental Protocols

Synthesis of tert-Butyl 3-aminopropanoate hydrochloride

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[\[6\]](#)

Reaction Scheme:



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Caption: Synthesis of **tert-Butyl 3-aminopropanoate hydrochloride**.

Materials:

- β -Alanine
- Dioxane (anhydrous)
- p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
- Isobutylene
- 10% Sodium bicarbonate solution
- Brine
- Anhydrous diethyl ether

- Hydrogen chloride (gas or as a solution in ether)
- Autoclave or a pressure-rated reaction vessel

Procedure:

- To a pressure-rated reaction vessel, add β -alanine and anhydrous dioxane.
- Add a catalytic amount of p-toluenesulfonic acid (PTSA).
- Cool the vessel and carefully add condensed isobutylene.
- Seal the vessel and stir the reaction mixture at room temperature for 2-5 days.
- After the reaction is complete, carefully vent the excess isobutylene.
- Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, tert-butyl 3-aminopropanoate.
- Dissolve the crude free base in anhydrous diethyl ether and cool the solution to 0°C.
- Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **tert-butyl 3-aminopropanoate hydrochloride** as a white solid.

Purification

The primary method for purification is recrystallization. Suitable solvent systems include ethanol/diethyl ether or methanol/diethyl ether. Alternatively, for removal of non-basic impurities, the hydrochloride salt can be dissolved in water, the solution washed with an organic solvent like dichloromethane, and the product recovered by lyophilization.[\[7\]](#)

Applications in Drug Development

tert-Butyl 3-aminopropanoate hydrochloride is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to its role as a protected β -amino acid.

Synthesis of β -Peptides

β -peptides are polymers of β -amino acids. They are of significant interest in drug development because they can form stable secondary structures and are resistant to proteolytic degradation. **tert-Butyl 3-aminopropanoate hydrochloride** serves as a fundamental building block for introducing β -alanine units into these synthetic peptides.

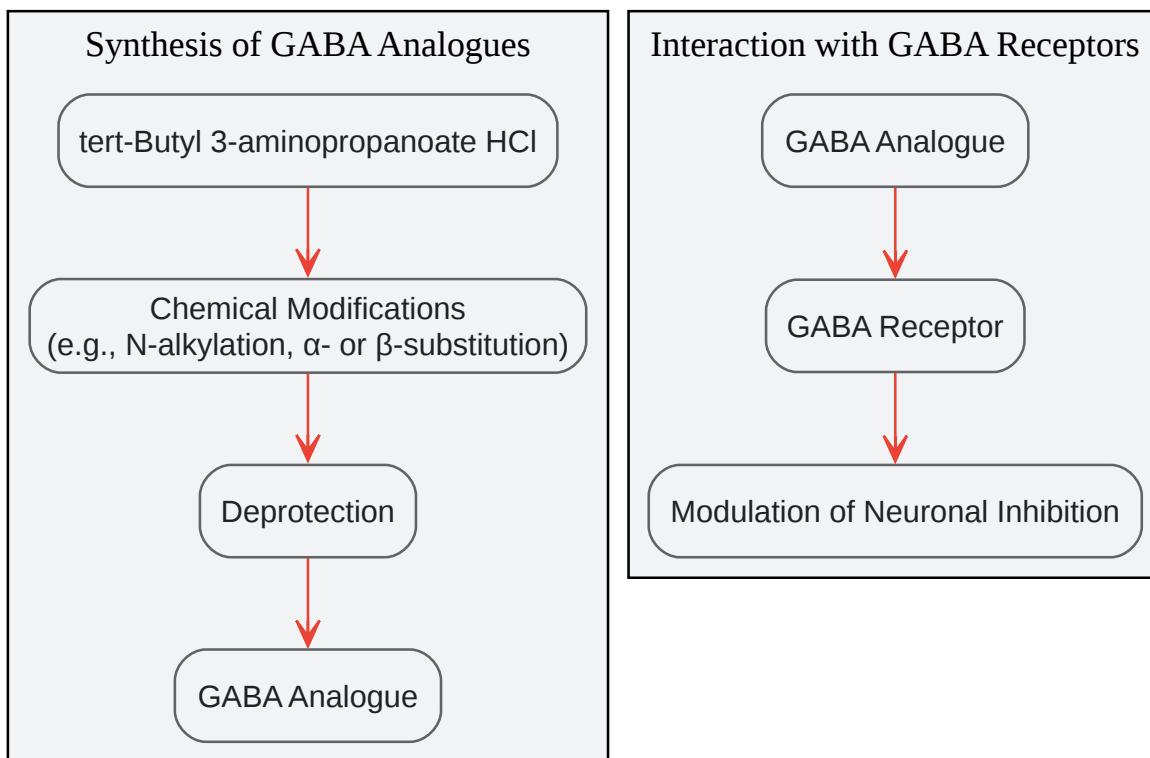


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Caption: Workflow for β -peptide synthesis.

Precursor to GABA Analogues and Receptor Modulators

γ -Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.^[8] Its receptors, particularly the GABA_A and GABA_E receptors, are important drug targets for conditions like anxiety, epilepsy, and spasticity.^{[9][10]} **tert-Butyl 3-aminopropanoate hydrochloride** can be used as a starting material for the synthesis of various GABA analogues and modulators.



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Caption: Role in GABA analogue synthesis and action.

Safety Information

tert-Butyl 3-aminopropanoate hydrochloride is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. Based on available GHS information, it may cause skin and serious eye irritation, as well as respiratory irritation.^[2] Users should consult the safety data sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion

tert-Butyl 3-aminopropanoate hydrochloride is a key synthetic intermediate with significant applications in the fields of peptide chemistry and drug discovery. Its utility as a protected β-alanine building block allows for the controlled synthesis of complex molecules, including proteolytically stable β-peptides and novel GABA receptor modulators. The information

provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

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